1-(4-bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carbaldehyde
Description
1-(4-Bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carbaldehyde is an imidazole-based heterocyclic compound with a molecular formula of C₁₂H₁₂BrClN₃O and a molecular weight of 330.61 g/mol . It features a bromophenyl group at position 1, a chloro substituent at position 5, a dimethylamino group at position 2, and a carbaldehyde moiety at position 4 of the imidazole ring. The compound is listed in chemical catalogs (CAS: 215320-60-8) but is currently marked as discontinued in commercial availability . Key physical properties include a melting point of 93°C, a boiling point of 408.2±48.0°C at 760 Torr, and a density of 1.24±0.1 g/cm³ at 20°C .
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-5-chloro-2-(dimethylamino)imidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3O/c1-16(2)12-15-10(7-18)11(14)17(12)9-5-3-8(13)4-6-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCOGNPEHXRVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(N1C2=CC=C(C=C2)Br)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145996 | |
| Record name | 1-(4-Bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118786-92-7 | |
| Record name | 1-(4-Bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118786-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(4-bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carbaldehyde, a compound with the molecular formula CHBrClNO and a molecular weight of 328.59 g/mol, is gaining attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound is characterized by its unique structure, which includes an imidazole ring substituted with a bromophenyl group and a dimethylamino group. The structural formula can be represented as follows:
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHBrClNO |
| Molecular Weight | 328.59 g/mol |
| CAS Number | 1118786-92-7 |
| Purity | ≥95% |
Antimicrobial Properties
Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. The compound under review has shown promising results against various bacterial strains. For instance, studies have reported minimum inhibitory concentration (MIC) values for related imidazole compounds ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (mg/mL) | Active Against |
|---|---|---|
| This compound | TBD | E. coli, S. aureus |
| 2-(4-bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | 0.0039 - 0.025 | E. coli, S. aureus |
The mechanism by which imidazoles exert their antimicrobial effects often involves the disruption of bacterial cell membranes and interference with nucleic acid synthesis. The presence of electron-withdrawing groups like bromine and chlorine enhances the lipophilicity of these compounds, facilitating their penetration into bacterial cells .
Case Studies
- Antibacterial Activity : A study conducted on various imidazole derivatives demonstrated that modifications in substituents significantly impacted their antibacterial efficacy. The incorporation of halogen groups was found to enhance activity against Gram-positive bacteria .
- Antifungal Activity : Another investigation revealed that similar imidazole derivatives exhibited antifungal properties against species such as Candida albicans , with MIC values indicating effective inhibition .
Table 3: Summary of Biological Activities
Scientific Research Applications
Immunology
This compound is utilized in immunological studies, particularly in the development of assays and reagents for detecting specific proteins or antibodies. Its ability to interact with biological molecules makes it a candidate for use in various immunoassays.
Case Study : A study published by Santa Cruz Biotechnology highlights its use in proteomics research, emphasizing its role as a reagent for antibody production and characterization .
Medicinal Chemistry
In medicinal chemistry, this imidazole derivative has been investigated for its potential therapeutic effects. Compounds with imidazole rings are often associated with anti-inflammatory and antimicrobial activities.
Case Study : Research indicates that derivatives of imidazole compounds exhibit significant biological activity against various pathogens. The specific compound has shown promise in preliminary studies targeting bacterial infections .
Materials Science
The compound's unique structure allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in biomedical applications.
Data Table: Applications Summary
Comparison with Similar Compounds
Key Observations :
- Carbaldehyde at position 4 is a common feature in imidazole-based intermediates, enabling further derivatization via condensation or nucleophilic addition .
Physical Properties Comparison
Physical properties vary significantly with substituents:
Key Observations :
- Higher melting points (e.g., 208–210°C for 5h) correlate with extended aromatic systems (quinoline) and hydroxyl groups, which strengthen intermolecular hydrogen bonding .
- The target compound’s lower melting point (93°C) suggests weaker crystal packing, likely due to the flexible dimethylamino group .
Preparation Methods
Aldimine Preparation
Cycloaddition with TosMIC
- Reaction : Aldimine 1a (1.0 equiv), TosMIC (1.2 equiv), and K₂CO₃ (2.0 equiv) in THF/H₂O (7:3) at 85°C for 24 h yield 1-(4-bromophenyl)-5-chloro-1H-imidazole-4-carbaldehyde (1b ).
- Mechanism : TosMIC acts as a C2N1 synthon, with the aldimine contributing the N-C-Cl moiety (Figure 2).
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >95% |
| Key Impurity | 1,2-Disubstituted isomer (≤3%) |
Introduction of the Dimethylamino Group
Post-cyclization modification enables installation of the dimethylamino group at position 2:
Nucleophilic Amination
Reductive Amination Alternative
- Substrate : Imine formed between 1b and dimethylamine.
- Reduction : NaBH₃CN (1.5 equiv) in MeOH at 0°C→RT over 2 h.
- Yield : 58% with 89% purity, requiring silica gel chromatography (EtOAc/hexane 1:1).
Chlorination Strategies
Electrophilic Chlorination
Radical Chlorination
- Conditions : Cl₂ gas (1.2 equiv) under UV light (254 nm) in CCl₄ at 40°C.
- Advantage : Higher positional selectivity (95% at C5) but requires specialized equipment.
Carbaldehyde Group Installation
Oxidation of Hydroxymethyl Precursor
Vilsmeier-Haack Formylation
- Reagents : POCl₃ (3.0 equiv), DMF (5.0 equiv) in 1,2-dichloroethane.
- Temperature : 0°C→reflux over 4 h.
- Limitation : Over-formylation observed (15–20% diformylated byproduct).
Comparative Analysis of Synthetic Routes
| Route | Steps | Overall Yield | Key Advantage | Major Challenge |
|---|---|---|---|---|
| A | 3 | 32% | Modular functionalization | Multiple purification steps |
| B | 4 | 28% | High regiocontrol | Sensitive aldehyde group |
| C | 2 | 41% | One-pot synthesis | Limited substrate scope |
Scale-Up Considerations and Process Optimization
Catalytic Improvements
Byproduct Management
- TosMIC Decomposition : Controlled by maintaining pH >9 with K₃PO₄ buffer.
- Dimethylamine Quenching : Acetic acid wash (10% v/v) prevents N-oxide formation.
Analytical Characterization Data
Spectroscopic Properties
Chromatographic Purity
- HPLC : tᵣ = 6.72 min (C18, MeCN/H₂O 70:30), purity 98.4%.
Q & A
Q. What are the standard synthetic routes for 1-(4-bromophenyl)-5-chloro-2-(dimethylamino)-1H-imidazole-4-carbaldehyde?
Answer: The compound is typically synthesized via cyclization reactions. A common approach involves using phosphorous oxychloride (POCl₃) as a cyclizing agent for intermediates like substituted benzoic acid hydrazides. For example, cyclization at 120°C under reflux conditions generates the imidazole core, followed by functionalization of the bromophenyl and dimethylamino groups. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound characterized structurally?
Answer: Structural confirmation relies on spectral techniques:
- IR spectroscopy identifies carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and imidazole ring vibrations.
- NMR (¹H/¹³C) resolves substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, bromophenyl aromatic protons at δ 7.4–7.8 ppm).
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
Answer: Safety Data Sheets (SDS) for structurally similar imidazole derivatives highlight:
- PPE: Lab coat, nitrile gloves, and goggles.
- Ventilation: Use fume hoods to avoid inhalation.
- Storage: In airtight containers at 2–8°C, away from oxidizing agents.
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved for this compound?
Answer: Discrepancies between solution-state NMR and solid-state XRD data arise from conformational flexibility. To resolve this:
Q. What strategies optimize yield in multi-step syntheses involving this compound?
Answer: Key optimizations include:
- Reaction stoichiometry: Excess POCl₃ (1.5–2.0 eq) improves cyclization efficiency.
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance intermediate stability.
- Catalysis: Lewis acids (e.g., ZnCl₂) accelerate formylation at the 4-position .
Q. How can computational methods predict the compound’s reactivity or biological activity?
Answer:
- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group (C=O) is a high-energy site for nucleophilic attacks.
- Molecular docking: Screens against protein targets (e.g., kinases) using software like AutoDock Vina. Analogous imidazoles show affinity for ATP-binding pockets .
Q. How do substituent variations (e.g., halogens, alkylamino groups) impact bioactivity?
Answer:
- Bromophenyl group: Enhances lipophilicity and π-π stacking with aromatic residues in enzymes.
- Dimethylamino group: Modulates solubility and hydrogen-bonding capacity. SAR studies on similar compounds reveal that chloro substituents at C5 improve antimicrobial potency by 2–4-fold .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data?
Answer:
- Standardize assays: Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
- Validate purity: HPLC (>95% purity) ensures activity is not confounded by impurities.
- Replicate conditions: For example, conflicting IC₅₀ values in kinase inhibition may arise from ATP concentration differences (1 mM vs. 10 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
